N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a tetrahydrothiophene-1,1-dioxide (sulfone) moiety, and a furan-2-ylmethyl substituent. This compound is of interest due to its structural complexity, which combines electron-withdrawing (fluoro, sulfone) and electron-donating (furan) groups. Such features make it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where electronic and steric interactions are critical .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDQJKKMCXQZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This ring is typically synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The next step involves the introduction of the fluorine atom and the furan-2-ylmethyl group through nucleophilic substitution reactions. The final step is the formation of the benzamide core through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to several benzamide derivatives, with variations in substituents and heterocyclic systems (Table 1). Key structural differences include:
Key Observations :
- Heterocyclic Variations : Replacing furan with thiophene (e.g., ) introduces a more electron-rich heterocycle, which could modify π-π stacking interactions or metabolic stability.
- Substituent Effects : Alkoxy groups (e.g., methoxy , ethoxy , butoxy ) increase hydrophobicity compared to fluorine, impacting solubility and membrane permeability.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F2NO3S, with a molecular weight of 365.4 g/mol. The compound features a dioxidotetrahydrothiophene ring , a fluorinated benzamide , and a furan moiety , which may enhance its biological properties through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2NO3S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 898471-68-6 |
| Key Functional Groups | Dioxidotetrahydrothiophene, Fluorine, Furan |
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, studies on derivatives of furan and benzamide have shown promising results against various cancer cell lines. Specifically, compounds containing furan moieties have demonstrated the ability to inhibit tumor cell proliferation through mechanisms such as DNA binding and enzyme inhibition .
In vitro studies have utilized both 2D and 3D cell culture methods to assess the cytotoxicity of these compounds. For example, this compound was evaluated against human lung cancer cell lines A549 and HCC827, revealing an IC50 value indicative of its potency in inhibiting cell growth .
The proposed mechanism of action for compounds similar to this compound involves:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit enzymes involved in DNA synthesis or repair, further contributing to its antitumor effects.
- Binding Affinity : The presence of fluorinated groups enhances binding affinity to biological targets, potentially increasing efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity in Lung Cancer Models :
- Antimicrobial Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
